![molecular formula C28H41N5O3 B2741034 N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide CAS No. 2103664-95-3](/img/structure/B2741034.png)
N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide
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Description
The compound contains several interesting structural features, including a bicyclo[3.2.1]octane moiety, a morpholine ring, a piperazine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The bicyclo[3.2.1]octane moiety is a fused ring system that is rigid and can impart conformational constraints to the molecule . The morpholine and piperazine rings are flexible and can adopt various conformations .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the carboxamide group could participate in condensation reactions, and the morpholine and piperazine rings could act as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present and the overall structure of the molecule .Future Directions
properties
IUPAC Name |
N-[3-(4'-cyclopropyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)-1-phenylpropyl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O3/c1-30-13-15-31(16-14-30)27(35)29-25(21-5-3-2-4-6-21)11-12-32-23-9-10-24(32)18-28(17-23)20-33(22-7-8-22)26(34)19-36-28/h2-6,22-25H,7-20H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCZHHPWUNMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC(CCN2C3CCC2CC4(C3)CN(C(=O)CO4)C5CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide |
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